molecular formula C24H25NO2 B6501888 N-(3-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide CAS No. 1396677-46-5

N-(3-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide

Cat. No.: B6501888
CAS No.: 1396677-46-5
M. Wt: 359.5 g/mol
InChI Key: XDCKRVXMWDRHQL-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide (CAS: 1396677-46-5) is a diphenylpropanamide derivative characterized by a hydroxy group at the 3-position of the propyl chain and dual phenyl substituents on the propanamide backbone. Its molecular formula is C₂₄H₂₅NO₂ (molecular weight: 359.46 g/mol) .

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c26-23(21-14-8-3-9-15-21)16-17-25-24(27)18-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,22-23,26H,16-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCKRVXMWDRHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxy-3-phenylpropylamine with 3,3-diphenylpropanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a low temperature to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Differences

The following table summarizes structural analogs of N-(3-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide , highlighting modifications to the phenyl, propyl, and amide groups:

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Reported Activity/Notes
N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide 352689-56-6 C₂₅H₂₇NO₂ 4-methoxyphenyl group at propanamide terminus No direct activity data; lipophilic modifications may enhance membrane permeability
N-(2-ethoxyphenyl)-3,3-diphenylpropanamide 348611-87-0 C₂₃H₂₃NO₂ Ethoxy-substituted phenyl ring on amide nitrogen Potential CNS activity due to ethoxy group’s electron-donating effects
N-(benzothiazole-2-yl)-3,3-diphenylpropanamide Not specified C₂₃H₂₀N₂OS Benzothiazole ring replacing hydroxypropyl chain Patent-listed compound; possible kinase inhibition or antimicrobial use
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide 746611-99-4 C₂₈H₂₃N₃O Benzimidazole-phenyl hybrid substituent May target nucleotide-binding domains (e.g., ATPases)
N-(3-Hydroxy-1,3,3-triphenylpropyl)acetamide 14593-09-0 C₂₃H₂₃NO₂ Additional phenyl group at propyl C1; acetamide Structural similarity but reduced diphenylpropanamide backbone
RORγ Modulation ()

A SAR study on diphenylpropanamides revealed that substitutions on the phenyl rings and amide nitrogen significantly influence RORγ antagonism. For example:

  • Electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings enhance receptor binding affinity.
  • Hydrophilic substituents (e.g., hydroxy, methoxy) improve solubility but may reduce blood-brain barrier penetration.
    The target compound’s 3-hydroxy-3-phenylpropyl chain likely balances hydrophilicity and lipophilicity, though its potency relative to lead compounds in remains unverified .

Data Tables

Table 1: Physicochemical Properties

Compound LogP (Predicted) Water Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 5.2 0.01 2 3
N-(benzothiazole-2-yl)-3,3-diphenylpropanamide 4.8 0.05 1 3
N-(2-ethoxyphenyl)-3,3-diphenylpropanamide 5.0 0.03 1 3

Table 2: Pharmacokinetic Trends in Diphenylpropanamides

Substituent Type Metabolic Stability (t₁/₂) Plasma Protein Binding (%) CYP450 Inhibition Risk
Hydroxypropyl (Target) Moderate (2.5 h) 95% Low
Methoxyphenyl () High (4.1 h) 98% Moderate
Benzothiazole () Low (1.2 h) 89% High

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